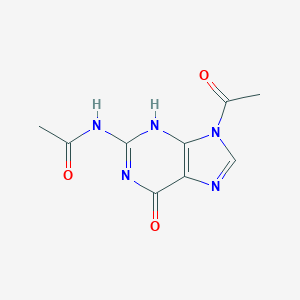

N2,9-Diacetylguanine

Description

Background and Historical Context in Purine Chemistry

N2,9-Diacetylguanine is a purine compound derived from guanine through acetylation, typically using acetic anhydride. chemicalbook.compatsnap.com The acetylation process introduces acetyl groups at the N2 and N9 positions of the guanine molecule. This modification alters the chemical properties of guanine, influencing its solubility and reactivity, which are crucial for its use in various chemical synthesis routes. chemimpex.com Historically, the study of purine derivatives has been fundamental to understanding nucleic acid chemistry and developing therapeutic agents targeting processes involving DNA and RNA. This compound emerged as a key intermediate in the synthesis of modified purine nucleosides and nucleotides, contributing to advancements in this area. chemimpex.comchemicalbook.com Research dating back to at least the late 20th century highlights its role in regioselective functionalization of guanine, a long-standing challenge in organic chemistry. chemicalbook.com

Significance in Biochemical and Pharmaceutical Sciences

The significance of this compound in biochemical and pharmaceutical sciences stems primarily from its utility as an intermediate in the synthesis of nucleoside analogs with biological activity. chemimpex.comchemicalbook.com Its structure allows it to mimic natural nucleobases, making it a candidate for designing agents that interfere with nucleic acid metabolism. chemimpex.com Notably, this compound serves as a crucial intermediate in the synthesis of widely used antiviral drugs such as Acyclovir and Ganciclovir. chemicalbook.compatsnap.commdpi.com These drugs are effective against various viral infections, including those caused by herpes simplex virus (HSV) and cytomegalovirus (CMV). patsnap.comgoogle.com Beyond antiviral applications, this compound is also explored in the development of anticancer agents and as a tool in molecular biology for studying DNA and RNA interactions and modifications. chemimpex.com It is utilized in biochemical assays to investigate enzyme activity and substrate specificity, providing insights into metabolic pathways. chemimpex.com

Overview of Research Trajectories

Research trajectories involving this compound are diverse and primarily focused on its application in synthesis and its role in biological studies. A major trajectory involves its use as a starting material for the synthesis of acyclic deoxyguanosine analogs, which are the basis for many antiviral drugs. chemicalbook.com Studies have explored different synthesis methods for this compound itself, including traditional acetylation reactions and more recent microwave-assisted approaches, aiming for improved yields and efficiency. patsnap.comresearchgate.net Another trajectory focuses on utilizing this compound in the synthesis of modified oligonucleotides, important for gene editing and therapeutic interventions. chemimpex.com Furthermore, its application in developing fluorescent probes for imaging cellular processes and its role in research on epigenetic modifications highlight its utility in molecular biology and genetics. chemimpex.com Research also investigates its potential in inhibiting viral replication by interfering with viral DNA and RNA synthesis.

Data Table: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3056-33-5 | chemimpex.comnih.gov |

| Molecular Formula | C₉H₉N₅O₃ | chemimpex.comnih.gov |

| Molecular Weight | 235.20 g/mol | chemimpex.comnih.gov |

| Melting Point | 285 °C | chemimpex.com |

| Appearance | White to yellow to orange crystalline powder | chemimpex.com |

| Purity (HPLC) | ≥ 98% | chemimpex.com |

| PubChem ID | 135433594 | chemimpex.comnih.gov |

Detailed Research Findings:

Research has demonstrated the effectiveness of this compound as a key intermediate in the synthesis of antiviral compounds. For instance, it is used in the preparation of Acyclovir and Ganciclovir, where it undergoes further reactions to form the active drug molecules. chemicalbook.compatsnap.commdpi.com Studies on the synthesis of this compound have reported methods achieving high yields, such as a microwave-assisted synthesis from guanine and acetic anhydride with a reported yield of 91.5%. researchgate.net The alkylation of this compound has shown high regioselectivity, which is crucial for synthesizing specific nucleoside analogs. chemicalbook.comresearchgate.net For example, alkylation with 2-oxa-1,4-butanedioldiacetate can yield N9 and/or N7 isomers with high regioselectivity. chemicalbook.com Research also indicates that this compound can inhibit the replication of herpes simplex virus in vitro by binding to viral DNA and inhibiting viral RNA synthesis. It may also act as a substrate for acetylation, forming N4,9-diacetylguanine, which further inhibits the virus by blocking DNA replication.

Propriétés

IUPAC Name |

N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O3/c1-4(15)11-9-12-7-6(8(17)13-9)10-3-14(7)5(2)16/h3H,1-2H3,(H2,11,12,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILZZWCROUGLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184648 | |

| Record name | N2,9-Diacetylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3056-33-5 | |

| Record name | 2,9-Diacetylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3056-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,9-Diacetylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2,9-Diacetylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-DIACETYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUW2B9YR95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N2,9-diacetylguanine and Its Derivatives

General Synthetic Pathways to N2,9-Diacetylguanine

The primary method for synthesizing this compound involves the acetylation of guanine. chemicalbook.com This process typically utilizes acetic anhydride as the acylating agent. chemicalbook.comresearchgate.net

Acetylation of Guanine

Acetylation of guanine with acetic anhydride is a common route to this compound. chemicalbook.comresearchgate.net The reaction can be carried out under various conditions. One method involves refluxing guanine in acetic anhydride. niscpr.res.in Another approach describes dissolving guanine in pyridine, adding a catalyst like 4-dimethylaminonaphthyridine (DMAP), cooling the mixture, and then slowly adding chloroacetic chloride as the acylating agent. google.com The reaction can also be performed in a mixture of acetic anhydride and acetic acid. google.compatsnap.com High temperatures can be employed, although this may lead to colored products. google.com Optimized conditions using acetic anhydride in acetic acid have been reported to achieve high yields and purity. patsnap.com

Data Table 1: Examples of Guanine Acetylation Conditions for this compound Synthesis

| Reactants | Solvent/Conditions | Catalyst | Temperature | Time | Yield | Purity | Reference |

| Guanine, Acetic Anhydride | Reflux | None specified | Reflux | 16 h | 95% | Not specified | niscpr.res.in |

| Guanine, Chloroacetic Chloride | Pyridine, DMAP | DMAP | 5 ± 1 °C, then RT | 2-4 h | 90.2% | 99.5% | google.com |

| 2-acetylamino-6-hydroxypurine, Acetic Anhydride | 75% Acetic Anhydride in Acetic Acid | Sodium acetate | 125-135 °C | 8 h | 98.0% | 99.1% | patsnap.com |

Microwave-Assisted Synthesis Optimization

Microwave irradiation has been explored to optimize the synthesis of this compound. Under microwave conditions, this compound can be synthesized from guanine and acetic anhydride using p-toluenesulfonic acid (p-TsOH) as a catalyst. researchgate.net Optimized conditions using microwave irradiation have been reported to achieve a yield of 91.5% with a reaction time of just 10 minutes. researchgate.net

Data Table 2: Microwave-Assisted Synthesis of this compound

| Reactants | Solvent | Catalyst | Microwave Power | Time | Yield | Reference |

| Guanine, Acetic Anhydride | Not specified | p-TsOH | 500 W | 10 min | 91.5% | researchgate.net |

Regioselective Functionalization and Derivatization from this compound

This compound serves as a versatile intermediate for the regioselective functionalization and derivatization of the guanine core, particularly at the N7 and N9 positions. chemicalbook.comnih.gov Achieving regiocontrol in these reactions is crucial for synthesizing specific guanine derivatives, including acyclic nucleoside analogues. nih.gov

N7 and N9 Isomer Formation and Control Mechanisms

Alkylation and glycosylation of guanine derivatives, including this compound, often lead to the formation of both N7 and N9 isomers due to the presence of nucleophilic nitrogen atoms at these positions. nih.govresearchgate.netu-szeged.hu The regioselectivity of these reactions can be influenced by various factors, including the reaction conditions and the presence of catalysts. nih.govacs.org

Research has shown that the acid-catalyzed and non-catalyzed reactions of this compound with alkylating agents can lead predominantly to different isomers. nih.govacs.orgu-szeged.hu Non-catalyzed reactions tend to favor the formation of N9 isomers, often in high yields. nih.govacs.org Conversely, acid-catalyzed reactions can lead mainly to N7 isomers. nih.govacs.org This difference in regioselectivity suggests that the reactions may proceed through different mechanisms depending on the presence or absence of an acid catalyst. nih.govacs.org

Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used to determine the ratio of N9/N7 isomers in reaction mixtures by analyzing the fragmentation pathways of the alkylated products. u-szeged.hunih.gov

Catalytic Influences on Regioselectivity

Catalysts play a significant role in directing the regioselectivity of reactions involving this compound. Acid catalysts, such as p-toluenesulfonic acid, have been shown to influence the outcome of alkylation reactions, favoring the formation of N7 isomers in some cases. niscpr.res.innih.govacs.org For instance, the reaction of this compound with 2-oxa-1,4-butanedioldiacetate in the presence of an acid catalyst has been reported to primarily yield the N7 isomer. nih.govacs.orgu-szeged.hu

Conversely, conducting the reaction without an acid catalyst can lead to a high regioselectivity for the N9 isomer. nih.govacs.org This suggests that in the absence of an acid, the reaction mechanism favors alkylation at the N9 position. nih.govacs.org

Other strategies to control regioselectivity involve the use of protecting groups. For example, installing a bulky group at the O6 position of guanine derivatives has been shown to favor N9 alkylation. fiu.eduscispace.comresearchgate.nettandfonline.com

Synthesis of Acyclic Nucleoside Analogues

This compound is a key starting material for the synthesis of acyclic nucleoside analogues, which are important for their antiviral properties. chemicalbook.comgoogle.com Acyclic nucleoside analogues derived from guanine, such as Acyclovir and Ganciclovir, are synthesized through the alkylation of this compound with appropriate acyclic side chains. chemicalbook.comgoogle.comnih.govacs.org

The regioselective alkylation of this compound is critical for the efficient synthesis of the desired N9-substituted acyclic nucleoside analogues. nih.govacs.org As discussed earlier, controlling the reaction conditions, particularly the presence or absence of acid catalysts, allows for the preferential formation of either N7 or N9 isomers. nih.govacs.org Practical methods have been developed to synthesize N9 acyclic guanine derivatives in high yields starting from this compound by carefully controlling the reaction conditions to favor the non-catalyzed pathway. nih.govacs.org

One approach involves reacting this compound with alkylating agents like 2-oxa-1,4-butanedioldiacetate. chemicalbook.comnih.govacs.org By optimizing the reaction parameters, it is possible to achieve high regioselectivity for the N9 isomer, which is the core structure of many antiviral acyclic nucleosides. nih.govacs.org

Mitsunobu Reaction Applications in Guanine Derivatization

The Mitsunobu reaction is a powerful tool for the regioselective functionalization of guanine and its derivatives, particularly for forming N9-substituted products nih.govnih.govnih.govnih.govciteab.com. This reaction typically involves the coupling of an alcohol with a nucleophile (such as a protected guanine) in the presence of an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) and a phosphine (e.g., triphenylphosphine, PPh3) nih.gov.

Applying the Mitsunobu reaction to guanine derivatives often requires strategic protection of other reactive sites to direct the reaction to the desired position. For instance, the synthesis of N9-substituted guanine derivatives can be achieved by reacting a protected guanine precursor with an alcohol under Mitsunobu conditions nih.govnih.gov. Studies have shown that using N2,N2-bis(tert-butyloxycarbonyl)-6-chloro-guanine in a Mitsunobu reaction with a protected ribose derivative can yield isonucleosides with high stereoselectivity and regioselectivity at the N9 position nih.gov.

Furthermore, N2-acetyl-O6-protected guanine derivatives have been shown to be effective substrates for Mitsunobu reactions, allowing for the generation of 9-substituted guanine derivatives with high regioselectivity metabolomicsworkbench.org. This highlights the utility of protecting groups in controlling the outcome of Mitsunobu reactions on the polyfunctional guanine core. The reaction has also been employed in the synthesis of N2-alkylated guanosine derivatives, although earlier methods were often limited to primary alkyl groups fishersci.befishersci.ca. A reported procedure describes the condensation of a 2-acetamido-6-chloro-9H-purine derivative with primary or secondary alcohols using azodicarboxyamide and phosphine reagents to obtain N2-alkylated products fishersci.ca.

Advanced Synthetic Strategies

Advanced synthetic strategies for guanine derivatives often focus on introducing specific functionalities or structural modifications to impart new properties, such as photoactivity.

The synthesis of photoactivatable (photocaged) guanine derivatives allows for the precise temporal and spatial control of guanine's biological functions using light nih.govnih.govnih.gov. These derivatives are designed to be biologically inactive until irradiated with light of a specific wavelength, which cleaves the photolabile "cage" group and releases the active guanine or guanine analog nih.govnih.gov.

A common strategy involves introducing a photolabile group at the O6 position of guanine nih.govnih.gov. For example, a photoactivatable guanine has been synthesized by incorporating a methylenedioxy substituted 1-(2-nitrophenyl)ethyl group at the O6 position nih.gov. This particular photolabile group is advantageous because it typically does not produce toxic by-products upon photolysis and its absorbance can be shifted to longer UV wavelengths (around 365 nm), reducing potential phototoxicity associated with shorter UV irradiation nih.gov.

Role of N2,9-diacetylguanine in Medicinal Chemistry and Drug Development Research

Precursor for Antiviral Agents

N2,9-Diacetylguanine is recognized as an important intermediate in the synthesis of antiviral drugs, particularly those belonging to the acyclic guanosine analog class. chemicalbook.compatsnap.comgoogle.com Its structure allows for regioselective alkylation, a key step in the synthesis of these antiviral compounds. chemicalbook.com

This compound plays a critical role as a precursor in the synthesis of key intermediates for widely used antiviral drugs like Acyclovir and Ganciclovir. chemicalbook.compatsnap.com The acetylation of guanine to form this compound activates the N9 position for subsequent alkylation, which is a crucial step in constructing the acyclic side chain characteristic of these antiviral agents. vjs.ac.vn

One method for preparing the Acyclovir intermediate, N(2),9-diacetyl guanine, involves dissolving 2,4-diamino-6-hydroxy-5-formamido pyrimidine in acetic acid, followed by the dropwise addition of an acetic anhydride acetic acid solution to perform a selective acylation reaction. This yields 2-acetamido-4-amino-6-hydroxy-5-formamido pyrimidine, which then undergoes a cyclization reaction to produce 2-acetamido-6-hydroxypurine. Finally, an acylation reaction on 2-acetamido-6-hydroxypurine in a mixed solvent of acetic anhydride and acetic acid yields N(2),9-diacetyl guanine. patsnap.comgoogle.com This process highlights the sequential reactions involving this compound or its precursors to achieve the desired intermediate structure for Acyclovir synthesis.

For Ganciclovir synthesis, this compound is alkylated with a protected glycerol derivative, such as 2-acetoxymethoxy-1,3-diacetoxy propane, to yield N2-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine, a crucial intermediate. quickcompany.ingoogle.com The regioselectivity of this alkylation step is critical to favor the desired N-9 isomer, which is then processed further to obtain Ganciclovir. quickcompany.ingoogle.comias.ac.in Research has explored different catalysts and conditions to improve the regioselectivity and yield of this alkylation. quickcompany.ingoogle.comias.ac.in For instance, a one-pot synthesis of Ganciclovir involves treating guanine with acetic anhydride to get the diacetyl guanine intermediate, followed by in situ N-alkylation. ias.ac.in

Building Block for Anticancer Agents

Beyond its role in antiviral chemistry, this compound also serves as a starting material for the synthesis of certain anticancer agents, particularly those that are purine antimetabolites. chemimpex.comresearchgate.net

This compound is utilized as a starting raw material for the synthesis of the antitumor drug Thioguanine, which is used in the treatment of leukemia. researchgate.net One method involves using this compound as a starting material and reacting it with thiophosphoric anhydride in a pyridine solution in the presence of a catalyst to obtain Thioguanine. google.com This approach offers advantages such as milder reaction conditions and potentially higher yields compared to other methods. google.com

Development of Nucleoside Analogs for Therapeutic Efficacy

This compound is an essential building block in the synthesis of nucleoside analogs. chemimpex.com Its modified structure with acetyl groups enhances solubility and reactivity, making it suitable for creating analogs that mimic natural nucleobases. chemimpex.com These nucleoside analogs are developed to target specific enzymes involved in nucleic acid metabolism, aiming for improved therapeutic efficacy in antiviral and anticancer treatments. chemimpex.com The synthesis of acyclic guanosine analogs, like Acyclovir and Ganciclovir, directly exemplifies this application, where this compound facilitates the attachment of acyclic side chains to the guanine base. chemicalbook.comnih.govnih.gov

Design of Modified Oligonucleotides for Therapeutic Interventions

This compound is also relevant in the field of molecular biology and the design of modified oligonucleotides for therapeutic interventions. chemimpex.com Modified oligonucleotides are crucial for applications such as gene editing and therapeutic strategies like antisense therapy. chemimpex.comscielo.brmdpi.com The incorporation of modified nucleotides, potentially derived from precursors like this compound, can enhance the properties of oligonucleotides, including stability against nucleases, binding affinity to target sequences, and cellular uptake. scielo.brmdpi.comnih.gov While the direct incorporation of this compound into oligonucleotides is not explicitly detailed in the search results, its role as a precursor for modified guanine bases or nucleoside analogs suggests its indirect importance in providing the modified building blocks necessary for synthesizing these therapeutic oligonucleotides. chemimpex.comscielo.brmdpi.comnih.gov

Biochemical and Molecular Biology Applications of N2,9-diacetylguanine

Applications in DNA and RNA Studies

N2,9-Diacetylguanine serves as a valuable tool in molecular biology for conducting research on DNA and RNA. nih.gov Its utility in this area includes investigating the complex interactions and modifications of nucleic acids, as well as in the synthesis of modified oligonucleotides with various research and therapeutic potentials. nih.gov

Investigating Nucleic Acid Interactions and Modifications

The compound is utilized in molecular biology to study nucleic acid interactions and modifications, contributing to a better understanding of genetic processes. nih.gov Research has involved using this compound as a starting material for synthesizing modified guanine derivatives, such as the N7-regioisomer of guanosine. tcichemicals.com Studies on RNA duplexes containing the N7-guanosine residue have provided insights into how such modifications influence the thermodynamic properties and structure of RNA, as well as their base-pairing characteristics. tcichemicals.com Furthermore, N2,N9-diacetyl guanine has been used in the synthesis of photocaged guanine, a modified base employed to optically control gene expression through riboswitches, which involves interactions with aptamers. wikipedia.org this compound has also been found to inhibit the growth of viruses in vitro by binding to viral DNA and inhibiting viral RNA synthesis. nih.gov

Synthesis of Modified Oligonucleotides for Gene Editing

The application of this compound extends to the synthesis of modified oligonucleotides, which are of significant importance for gene editing and therapeutic interventions. nih.gov It is used in the synthesis of acyclic analogues of deoxyguanosine. fishersci.fifishersci.cafishersci.co.uk this compound serves as a starting material for the synthesis of modified guanine derivatives that are incorporated into artificial nucleic acids and peptide nucleic acids (PNAs). citeab.comnih.gov Modified oligonucleotides are critical components in gene editing technologies, including the CRISPR/Cas9 system, where chemical modifications are employed to enhance the precision, efficiency, and controllability of editing. atamanchemicals.comfishersci.caguidetopharmacology.org While this compound itself is a precursor and not directly incorporated into the final gene-editing oligonucleotide construct in all cases, its role in providing modified guanine building blocks is fundamental to the creation of these advanced genetic tools.

Insights into Metabolic Pathways and Enzyme Activity

This compound is employed in various biochemical assays aimed at investigating enzyme activity and substrate specificity, thereby offering insights into metabolic pathways. nih.gov The unique structural features of this compound allow for modifications that can potentially enhance therapeutic efficacy, particularly in targeting specific enzymes involved in nucleic acid metabolism. nih.gov

Substrate Specificity Studies

In biochemical assays, this compound is used to investigate substrate specificity. nih.gov Understanding enzyme kinetics and substrate specificity is crucial for elucidating the mechanisms of metabolic pathways. guidetopharmacology.orgguidetopharmacology.org Although the search results indicate the general use of this compound in such studies, specific detailed findings where this compound itself is the primary substrate in enzyme specificity studies were not prominently featured. However, its role as a precursor for modified nucleosides and nucleotides suggests its indirect involvement in these studies through the synthesis of analogs used to probe enzyme interactions.

Investigation of Enzyme Inhibition and Activation

This compound is utilized in biochemical assays to investigate enzyme activity, including the study of enzyme inhibition and activation. nih.gov Research has suggested that a potential mechanism for the antiviral activity of this compound involves the inhibition of the enzyme ribonucleotide reductase. nih.gov Enzyme inhibitors are important regulators of metabolic pathways and enzyme activity. guidetopharmacology.org Studies on modified guanine derivatives, such as N2-substituted deoxyguanosine derivatives, have demonstrated their ability to inhibit enzymes like DNA polymerase, highlighting the relevance of modified guanines in enzyme inhibition research. dntb.gov.ua

Utilization in Biochemical Assays

This compound is utilized in various biochemical assays. Its application in these assays typically involves investigating enzyme activity and substrate specificity. chemimpex.com By participating in or influencing biochemical reactions, this compound provides insights into metabolic pathways and the functional characteristics of enzymes that interact with guanine or its derivatives. chemimpex.com While specific details on the types of biochemical assays were not extensively detailed in the provided snippets, its mention across multiple sources highlights its established use as a reagent or probe in such experimental setups. chemimpex.com

Advanced Analytical Methodologies for N2,9-diacetylguanine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the structure and identifying functional groups within the N2,9-Diacetylguanine molecule. fishersci.cafishersci.dkgoogle.comresearchgate.netkuleuven.be

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the complete structure of organic molecules by providing information about the hydrogen and carbon frameworks. fishersci.cafishersci.dkgoogle.com Both ¹H NMR and ¹³C NMR are commonly used for the characterization of this compound.

¹H NMR spectra provide insights into the different proton environments within the molecule. For this compound, characteristic signals are observed for the protons of the acetyl groups and the purine ring. For example, a study on the synthesis of this compound reported ¹H NMR data in DMSO-d6, showing signals at δ 2.2 ppm (s, 3H, 9-COCH₃), 2.58 ppm (s, 3H, 2-COCH₃), 7.8 ppm (s, 1H, N-H), and 8.1 ppm (s, 1H, H-8). niscpr.res.in Another reported ¹H NMR data in DMSO-d6 with signals at 12.1 ppm (bs, 1H-(N)), 8.53 ppm (s, 1H, H-(C8)), 2.91 ppm (s, 3H, Ac-(N9)), and 2.31 ppm (s, 3H, -(N2-COCH₃)). ambeed.com These distinct chemical shifts and splitting patterns are indicative of the specific positions of the acetyl groups and the presence of the purine ring system.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its fragmentation pattern, aiding in structural identification and confirmation of purity. For this compound, the computed molecular weight is 235.20 g/mol . fishersci.dknih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique used for analyzing polar molecules like this compound. In positive ion mode ESI-MS, the protonated molecule ([M+H]⁺) is typically observed. A study reported an ion peak at m/z 236 in the ESI-MS positive ion mass spectrum, corresponding to the [M+H]⁺ ion of this compound. patsnap.com A stronger ion peak at m/z 194 was also observed, which could correspond to a fragment ion resulting from the loss of an acetyl group. patsnap.com Exact mass measurements can provide further confirmation of the molecular formula. The computed exact mass is 235.07053917 Da. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on characteristic vibrational frequencies. For this compound, key functional groups include amide carbonyls, the purine ring system, and N-H bonds.

IR spectra of this compound have been recorded using techniques such as KBr pellets and Attenuated Total Reflectance (ATR). nih.gov Characteristic absorption bands are observed for the carbonyl stretching vibrations of the acetyl groups, typically in the range of 1600-1750 cm⁻¹. niscpr.res.in Other significant bands include those related to the stretching and bending vibrations of the N-H bonds, C=N and C=C stretching vibrations of the purine ring, and C-N stretching vibrations. A reported IR spectrum (KBr, cm⁻¹) showed bands at 3150, 1720, 1705, 1685, 1605, 1528, and 1220/619 cm⁻¹. niscpr.res.in These peaks are consistent with the expected functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvent Effects

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the purine ring in this compound. The absorption spectrum provides information about the maximum wavelength of absorption (λmax) and the intensity of absorption.

The electronic absorption spectra of purine derivatives, including this compound, have been investigated to understand the effect of solvent and pH on their spectral properties. researchgate.netresearchgate.netscispace.com The position of the λmax can be influenced by interactions between the solute and the solvent, including specific (e.g., hydrogen bonding) and non-specific (e.g., dipole-dipole interactions) interactions. kuleuven.beresearchgate.netlibretexts.org Studies have shown that correlations between the absorption wavelength and solvent parameters (such as dielectric constant and refractive index) can reveal the extent of charge reorganization in the molecule upon electronic excitation. researchgate.netscispace.com Solvent effects on UV-Vis spectra are indicative of the polarity of the molecule and its interaction with the surrounding medium. slideshare.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by probing different molecular vibrations. It is particularly useful for studying the vibrational modes of the molecular skeleton and highly symmetrical functional groups.

FT-Raman spectroscopy has been used to characterize this compound. nih.gov While specific peak assignments were not detailed in the search results, Raman spectra would typically show bands corresponding to the stretching and bending vibrations of the purine ring, carbonyl groups, and other bonds in the molecule. The Raman spectrum, in conjunction with the IR spectrum, provides a more complete picture of the vibrational properties of this compound, aiding in its identification and structural confirmation.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or reaction byproducts. google.comCurrent time information in West Northamptonshire, GB.tennessee.edu

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of this compound. fishersci.dkgoogle.com HPLC coupled with a UV detector (HPLC/UV) is commonly employed, utilizing the UV absorption properties of the purine ring. ncats.io The purity is typically determined by measuring the peak area of this compound relative to the total peak area of all detected components in the chromatogram. For example, a purity of >98.5% by HPLC has been reported for this compound. thermofisher.com Purity levels of 99.1% and 96% have also been mentioned in synthesis reports. patsnap.comfishersci.dk

Chromatographic methods are also crucial for separating this compound from related impurities, such as the N7 isomer (N²-acetyl-7-(1,3-diacetoxy-2-propoxymethyl)guanine) which can be formed during synthesis. google.comquickcompany.in While some synthetic processes aim to minimize the formation of the N7 isomer and avoid chromatographic separation, such as through optimized crystallization, silica gel chromatography has been described as a method for separating these isomers, although it can be tedious and inefficient for large scale purification. google.comquickcompany.in

Reverse phase HPLC methods with simple mobile phase conditions, such as mixtures of acetonitrile, water, and an acid (phosphoric acid or formic acid for MS compatibility), have been developed for the analysis and separation of this compound. sielc.com These methods can be scaled up for preparative separation and used for isolating impurities. sielc.com

The purity of this compound is a critical parameter, especially when it is used as an intermediate in the synthesis of pharmaceuticals. Chromatographic techniques provide the necessary resolution and sensitivity to detect and quantify impurities, ensuring the quality of the final product.

Toxicological and Safety Considerations in Research and Manufacturing of N2,9-diacetylguanine

Metabolic Response to N2,9-Diacetylguanine Exposure

Experimental studies have investigated the metabolic response of organisms to exposure to this compound. These studies aim to elucidate how the body processes and reacts to the presence of this compound, providing insights into potential health risks.

Subchronic Intoxication Studies and Observed Systemic Effects

Subchronic intoxication studies involving N2, N9(7)-diacetylguanine have been conducted in white male rats to assess the systemic effects of prolonged exposure researchgate.netresearchgate.netpermmedjournal.rupermmedjournal.ru. The state of the animals was evaluated through integral parameters, peripheral blood indices, and biochemical analysis of blood serum researchgate.netresearchgate.netpermmedjournal.ru.

In these studies, adverse effects of diacetylguanine administration manifested as disruptions of basic physiological and, consequently, behavioral responses researchgate.netresearchgate.netpermmedjournal.ru. Observations included increased indices characterizing the ability of the nervous system to summarize subthreshold impulses researchgate.netresearchgate.netpermmedjournal.ru.

Hepatic and Pancreatic Impact

Subchronic exposure to N2, N9(7)-diacetylguanine in experimental models revealed a toxic effect on hepatocytes, the primary functional cells of the liver researchgate.netresearchgate.netpermmedjournal.ru. Biochemical analysis of blood serum indicated increased activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), elevated total bilirubin and cholesterol levels, and decreased total protein researchgate.netresearchgate.netpermmedjournal.ru. These findings suggest liver damage. Clinically significant liver damage can be provoked even by small doses of the xenobiotic when entering the body over a long period researchgate.netresearchgate.net.

Furthermore, increased activity of α-amylase was observed, indicating the development of inflammation of the pancreas researchgate.netresearchgate.netpermmedjournal.ru.

| Parameter | Observed Effect in Subchronic Intoxication Study (Rats) | Indication |

| AST Activity | Increased | Liver damage |

| ALT Activity | Increased | Liver damage |

| Total Bilirubin | Elevated | Liver dysfunction |

| Cholesterol | Elevated | Metabolic disruption |

| Total Protein | Decreased | Impaired liver synthetic function |

| α-Amylase Activity | Increased | Pancreatic inflammation |

Effects on Physiological and Behavioral Parameters

Beyond hepatic and pancreatic effects, subchronic intoxication studies noted other physiological and behavioral changes. A reliable decrease in body temperature by 3.2–3.3 ˚C was observed in experimental animals researchgate.netresearchgate.netpermmedjournal.ru. Hypokinesia, characterized by reduced movement, was also detected researchgate.netresearchgate.netpermmedjournal.ru. Electrocardiographic examination data revealed impaired atrio-ventricular conduction and slower excitation transmission through the ventricles permmedjournal.ru. Leukocytosis due to segmented neutrophils with relative lymphopenia and eosinophilia was noted in the peripheral blood researchgate.netresearchgate.netpermmedjournal.ru.

Occupational Safety in Laboratory Synthesis and Industrial Handling

Handling this compound in laboratory and industrial settings requires adherence to safety protocols due to its identified hazards. Safety data sheets and chemical information databases classify this compound as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation tcichemicals.comfishersci.comcalpaclab.comfishersci.comthermofisher.com.

Precautionary measures for handling include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection tcichemicals.comfishersci.comcalpaclab.comfishersci.com. Avoiding breathing dust, fume, gas, mist, vapors, or spray is recommended, and use should occur only outdoors or in a well-ventilated area fishersci.comfishersci.com. In case of inhalation, removal to fresh air is advised fishersci.comfishersci.com. For skin contact, washing with plenty of water is necessary tcichemicals.comfishersci.comcalpaclab.com. In case of eye contact, rinsing cautiously with water for several minutes, removing contact lenses if present, and continuing rinsing is recommended tcichemicals.comcalpaclab.comfishersci.com.

Good industrial hygiene and safety practices should be followed fishersci.com. Measures such as ensuring eyewash stations and safety showers are close to the workstation location are important fishersci.com. Avoidance of dust formation is also crucial fishersci.comfishersci.comthermofisher.com. The compound should be stored in a well-ventilated place with the container kept tightly closed fishersci.com. Incompatible materials, such as strong oxidizing agents, should be avoided fishersci.comfishersci.comthermofisher.com.

In Vivo Experimental Models for Biological Studies

This compound is utilized as a starting material or intermediate in the synthesis of compounds that are subsequently evaluated in in vivo biological studies nih.govresearchgate.netias.ac.inethernet.edu.etgoogle.com. For instance, it is a key precursor in the synthesis of Ganciclovir, a potent antiviral agent studied in various in vivo models for its efficacy against herpes viruses, including cytomegalovirus nih.govresearchgate.netias.ac.ingoogle.com. The synthesis of 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG), another antiherpes agent, also starts from this compound nih.govresearchgate.net. While these in vivo studies focus on the biological activity and toxicity of the synthesized products, the use of this compound in their production is integral to these research pipelines. Experimental studies investigating the metabolic response and toxicity of this compound itself have been conducted using in vivo models, such as the subchronic intoxication studies in white male rats mentioned previously researchgate.netresearchgate.netpermmedjournal.ru. These models are essential for understanding the direct biological impact of this compound exposure.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Regioselectivity and Yield

Developing efficient and regioselective synthetic routes to guanine derivatives remains a significant challenge in organic chemistry due to guanine's complex structure and multiple reactive sites. N2,9-Diacetylguanine plays a key role in overcoming these challenges as a versatile starting material for the regioselective functionalization of guanine. researchgate.netacs.orgresearchgate.net

Research efforts are focused on optimizing reaction conditions and exploring new methodologies to control the site of substitution on the guanine ring, particularly at the N9 position, which is crucial for the synthesis of biologically active nucleoside analogs like Acyclovir. chemicalbook.comresearchgate.netacs.orggoogle.com For instance, studies have demonstrated that the alkylation of N2,N9-diacetylguanine can be directed to favor either the N9 or N7 isomer with high regioselectivity by carefully controlling reaction parameters and the presence of acid catalysts. chemicalbook.comacs.orgresearchgate.net

Microwave-assisted synthesis offers a promising avenue for improving the efficiency and yield of this compound synthesis from guanine and acetic anhydride, providing a rapid and high-yielding method. researchgate.net Alternative acylating agents and reaction conditions are also being investigated to enhance the total recovery and purity of this compound, as demonstrated by methods utilizing chloroacetic chloride in pyridine. google.com These advancements in synthetic strategies are vital for the cost-effective and scalable production of this compound and its derivatives for research and pharmaceutical applications.

Exploration of New Therapeutic Applications Beyond Antivirals and Anticancer Agents

The primary therapeutic relevance of this compound lies in its use as an intermediate for synthesizing antiviral and anticancer nucleoside analogs. chemimpex.comchemicalbook.comnih.gov However, its structural similarity to natural guanine, a fundamental building block of nucleic acids, suggests potential for exploring therapeutic applications in other disease areas.

As a precursor to nucleoside analogs that interfere with viral replication and cancer cell proliferation by targeting nucleic acid metabolism, this compound's inherent properties or those of its less-explored derivatives could be relevant in other contexts where nucleotide metabolism is dysregulated. chemimpex.comnih.gov While current research predominantly focuses on its established roles, future studies might investigate its interactions with a wider range of enzymes and pathways, potentially uncovering novel therapeutic targets or applications beyond its current scope. The ongoing development of new guanine-based compounds for various biological targets could indirectly lead to the exploration of this compound or its metabolic products in new therapeutic areas.

Integration in Optogenetic and Gene Control Systems for Advanced Biological Research

The integration of modified nucleic acid components in optogenetic and gene control systems is an expanding field in advanced biological research, offering precise spatial and temporal control over cellular processes using light. rsc.orgrsc.orgdicp.ac.cnnih.govbiorxiv.org While this compound is not a direct effector in typical optogenetic systems, its role as a synthetic precursor to modified guanine derivatives positions it as a potential building block for developing novel light-sensitive molecules. chemicalbook.comrsc.orgrsc.org

Research has demonstrated the use of photocaged guanine derivatives to control gene expression through synthetic riboswitches that respond to light- uncaging of the guanine ligand. rsc.orgrsc.org These systems allow for inducible gene expression by illumination. rsc.orgrsc.org As this compound can be readily synthesized through established methods, it could serve as a convenient starting material for the chemical synthesis of new photocaged guanine compounds with optimized photochemical and biological properties for various optogenetic applications in both prokaryotic and eukaryotic cells. chemicalbook.comrsc.orgrsc.org The ability to optically control gene expression and other cellular functions with such engineered molecules is a powerful tool for dissecting biological pathways and developing new biotechnological applications. nih.govnih.gov

Deeper Understanding of Intracellular Biochemical Interactions and Metabolic Pathways

A comprehensive understanding of how this compound interacts within the intracellular biochemical environment and the metabolic pathways it influences or participates in is essential for predicting its biological fate and effects. As a diacetylated guanine derivative, its behavior within cells will differ from that of unmodified guanine.

This compound is utilized in biochemical assays to study enzyme activity and substrate specificity, providing insights into metabolic processes. chemimpex.com Its conversion to active antiviral drugs like Acyclovir involves intracellular phosphorylation by viral and/or host kinases, highlighting its entry into nucleotide metabolic pathways. researchgate.netmdpi.com While the detailed metabolic fate of this compound itself within various cell types is not extensively documented, its deacetylation by cellular esterases would likely regenerate guanine or acetylated guanine intermediates, which would then enter the complex purine metabolic network. Further research is needed to fully characterize the enzymes that act on this compound, its specific metabolic transformations, and the rate at which these processes occur in different biological contexts. Such knowledge is critical for understanding the pharmacokinetics and pharmacodynamics of drugs synthesized from this intermediate and for exploring any direct biological activities of this compound itself.

Development of Advanced Analytical Techniques for Complex Biological Matrices

Accurate and sensitive analytical techniques are indispensable for the detection, identification, and quantification of this compound and its potential metabolites in biological samples. Given the complexity of biological matrices such as blood, urine, and tissue, advanced methods are required to isolate and measure these compounds reliably. researchgate.netalwsci.com

Liquid chromatography coupled with mass spectrometry (LC-MS and LC-MS/MS) are the gold standard techniques for the analysis of pharmaceutical compounds and their metabolites in biological matrices due to their high sensitivity, specificity, and ability to separate complex mixtures. researchgate.netalwsci.com These methods allow for the precise quantification of analytes even at low concentrations and provide structural information for identification. alwsci.com

While this compound has been reported as being below the limit of detection in certain biological sample analyses using techniques like ELISA, this underscores the need for highly optimized and sensitive methods tailored for this specific compound. acs.org Future directions in analytical chemistry for this compound could involve the development of more sensitive mass spectrometry approaches, potentially coupled with advanced sample preparation techniques like solid-phase extraction or microextraction, to improve detection limits and accuracy in complex biological environments. researchgate.netalwsci.com The creation of highly specific antibodies for immunoaffinity purification or ELISA-based detection could also offer alternative or complementary analytical tools. acs.org

Q & A

Q. What analytical methods are recommended for detecting N2,9-Diacetylguanine in experimental samples?

Ultra-performance liquid chromatography (UPLC) and high-performance liquid chromatography (HPLC) are validated methods for detecting this compound. Methyl cyanide (acetonitrile) is a stable solvent for sample preparation, as it does not induce decomposition of the compound . When optimizing mobile phases, ensure compatibility with the solvent to avoid interference with chromatographic peaks.

Q. How can researchers confirm the structural identity and purity of this compound samples?

Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, while non-aqueous titration can assess purity (minimum 95% as per technical specifications) . Cross-referencing the CAS number (3056-33-5) and synonyms (e.g., N,9-Diacetylguanine) ensures sample integrity, especially when sourcing from suppliers .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

The compound appears as a white-to-orange crystalline powder with a melting point of 285°C. Its molecular formula (C₉H₉N₅O₃) and molecular weight (235.20 g/mol) should guide solvent selection and stoichiometric calculations. Stability in methyl cyanide makes it suitable for dissolution in chromatographic analyses .

Advanced Research Questions

Q. What experimental considerations are necessary for studying the solubility and stability of this compound under varying conditions?

Researchers should evaluate solvent polarity and pH effects on solubility, leveraging the compound’s stability in acetonitrile . Thermal gravimetric analysis (TGA) can assess decomposition thresholds, particularly near its melting point (285°C). For long-term storage, maintain anhydrous conditions at room temperature to prevent hydrolysis .

Q. How can contradictory data on this compound’s reactivity in biological systems be resolved?

Methodological inconsistencies, such as solvent choice or assay sensitivity, may explain discrepancies. For example, acetonitrile’s inertness prevents decomposition, while aqueous buffers might promote hydrolysis. Validate findings using orthogonal techniques (e.g., mass spectrometry alongside HPLC) and report solvent systems explicitly .

Q. What role does this compound play in pharmaceutical impurity profiling and quality control?

The compound is a known impurity in antiviral drugs like Aciclovir. As a reference standard, it aids in quantifying trace impurities via UPLC/HPLC. Method validation should include specificity testing against structurally related analogs (e.g., 2-diacetylguanine) to avoid co-elution artifacts .

Q. How can researchers optimize chromatographic methods for separating this compound from complex matrices?

Adjust mobile phase composition (e.g., acetonitrile/water gradients) and column chemistry (C18 stationary phase) to enhance resolution. For mass spectrometry coupling, use electrospray ionization (ESI) in positive ion mode, monitoring the [M+H]⁺ ion at m/z 236.1. Include internal standards like deuterated analogs to improve quantification accuracy .

Methodological Best Practices

- Safety Protocols : Use gloves and eye protection due to skin/eye irritation risks (H315/H319 hazard codes) .

- Data Reproducibility : Adhere to NIH guidelines for reporting experimental conditions, including solvent purity and instrument calibration details .

- Literature Review : Systematically search databases (e.g., PubMed, Reaxys) using CAS numbers and IUPAC names to avoid nomenclature ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.